Home > Products > Screening Compounds P95675 > N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide -

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide

Catalog Number: EVT-4233463
CAS Number:
Molecular Formula: C22H26N4O5
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

    Compound Description: NAPMA is a small molecule that exhibits inhibitory effects on osteoclast differentiation. Research indicates that NAPMA significantly impedes the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages. This inhibition occurs in a dose-dependent manner without inducing significant cytotoxicity []. Mechanistically, NAPMA downregulates the expression of key osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels []. Consequently, NAPMA treatment leads to decreased bone resorption and actin ring formation []. Studies also demonstrate NAPMA's protective effect against ovariectomy-induced bone loss, highlighting its potential as a therapeutic agent for osteoporosis and other bone diseases characterized by excessive bone resorption [].

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide (PPOA-N-Ac-2-Cl)

    Compound Description: PPOA-N-Ac-2-Cl demonstrates significant inhibitory activity against osteoclast differentiation []. Similar to NAPMA, PPOA-N-Ac-2-Cl effectively reduces the formation of multinucleated TRAP-positive cells in a dose-dependent fashion without causing notable cytotoxicity []. It achieves this by downregulating the expression of crucial osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis []. Additionally, PPOA-N-Ac-2-Cl significantly diminishes the protein levels of CtsK, a protease with a critical role in bone resorption []. This downregulation subsequently leads to decreased bone resorption activity and impaired F-actin ring formation []. These findings collectively suggest PPOA-N-Ac-2-Cl's potential as a therapeutic candidate for managing osteoclast-related bone diseases by mitigating bone resorption [].

N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy)acetamide (PPOAC‐Bz)

    Compound Description: PPOAC-Bz has emerged as a potent inhibitor of osteoclastogenesis, the process of bone-resorbing osteoclast cells formation []. PPOAC-Bz effectively disrupts this process by altering the mRNA expression of several osteoclast-specific marker genes and impeding the formation of mature osteoclasts []. Furthermore, PPOAC-Bz suppresses F-actin belt formation, a crucial structure for osteoclast function, and reduces bone resorption activity in vitro []. Notably, in vivo studies have demonstrated that PPOAC-Bz effectively prevents OVX-induced bone loss []. These findings collectively highlight the potential of PPOAC-Bz as a promising therapeutic candidate for treating osteolytic disorders characterized by excessive bone resorption [].

2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl}‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (Compound 7)

    Compound Description: Compound 7 acts as a small-molecule inhibitor of HIV-1 assembly by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein []. It exhibits antiviral activity by directly interacting with HIV-1 MA and competing with PI(4,5)P2 for binding []. This interaction disrupts MA's ability to bind PI(4,5)P2, a crucial step in the assembly of new virus particles, ultimately diminishing their production []. Mutations within the PI(4,5)P2 binding site of MA reduce compound 7's antiviral effect, confirming its mechanism of action []. Compound 7 displays broad neutralizing anti-HIV activity against various group M isolates with IC50 values ranging from 7.5–15.6 μM []. These characteristics make compound 7 a valuable chemical probe for studying MA's biological role and a potential lead for developing novel anti-HIV-1 therapeutics [].

    Compound Description: U-100592 belongs to the oxazolidinone class of antibacterial agents, known for their unique mechanism of inhibiting bacterial protein synthesis []. It demonstrates potent activity against various clinically important human pathogens, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Enterococcus faecium, Streptococcus pyogenes, Streptococcus pneumoniae, Corynebacterium spp., Moraxella catarrhalis, Listeria monocytogenes, and Bacteroides fragilis []. U-100592 shows promising activity against gram-positive anaerobes and most Mycobacterium tuberculosis strains []. It remains effective against vancomycin-resistant Enterococcus, penicillin-resistant Streptococcus pneumoniae, and multi-drug resistant M. tuberculosis, indicating a lack of cross-resistance with other antibiotic classes []. U-100592's antibacterial activity remains unaffected by the presence of human serum, and it exhibits a bacteriostatic effect against staphylococci and enterococci and a bactericidal effect against streptococci []. The low spontaneous mutation frequencies and lack of rapid resistance development further highlight its potential as a valuable antibiotic for treating various bacterial infections [].

Properties

Product Name

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide

IUPAC Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(2-nitrophenoxy)acetamide

Molecular Formula

C22H26N4O5

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C22H26N4O5/c1-16(2)22(28)25-13-11-24(12-14-25)18-9-7-17(8-10-18)23-21(27)15-31-20-6-4-3-5-19(20)26(29)30/h3-10,16H,11-15H2,1-2H3,(H,23,27)

InChI Key

FAYBXLDJSJPFDR-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.